molecular formula C18H20N2O2 B13864545 Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid

Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid

Cat. No.: B13864545
M. Wt: 296.4 g/mol
InChI Key: YAICYXFUKKMAKO-JGGQBBKZSA-N
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Description

Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid is a complex organic compound belonging to the class of ergoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indolo[4,3-fg]quinoline Core: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the Ergoline Moiety: This can be achieved through various coupling reactions.

    Functional Group Modifications: Specific functional groups such as the allyl and carboxylic acid groups are introduced through targeted reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Optimization of Reaction Conditions: To maximize yield and purity.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Using reducing agents to remove oxygen or add hydrogen.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reactions: Often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid has various scientific research applications, including:

    Chemistry: Studying its reactivity and synthesis.

    Biology: Investigating its biological activities and interactions with biomolecules.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid involves:

    Molecular Targets: Such as enzymes, receptors, or DNA.

    Pathways Involved: Including signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Lysergic Acid: Known for its role in the synthesis of various ergoline derivatives.

    Ergoline: The parent compound of many biologically active derivatives.

    Indole Alkaloids: A class of compounds with diverse biological activities.

Uniqueness

Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(6aR,9S,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid

InChI

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14+,16+/m0/s1

InChI Key

YAICYXFUKKMAKO-JGGQBBKZSA-N

Isomeric SMILES

C=CCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O

Canonical SMILES

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O

Origin of Product

United States

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